Massadine

Description

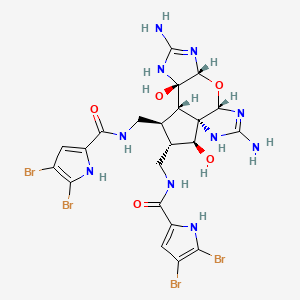

Structure

3D Structure

Properties

Molecular Formula |

C22H24Br4N10O5 |

|---|---|

Molecular Weight |

828.1 g/mol |

IUPAC Name |

4,5-dibromo-N-[[(1S,2S,3S,4R,5S,6R,10R,12S)-8,14-diamino-3-[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]-2,6-dihydroxy-11-oxa-7,9,13,15-tetrazatetracyclo[10.3.0.01,5.06,10]pentadeca-8,13-dien-4-yl]methyl]-1H-pyrrole-2-carboxamide |

InChI |

InChI=1S/C22H24Br4N10O5/c23-7-1-9(31-13(7)25)15(38)29-3-5-6(4-30-16(39)10-2-8(24)14(26)32-10)12(37)21-11(5)22(40)18(34-20(28)36-22)41-17(21)33-19(27)35-21/h1-2,5-6,11-12,17-18,31-32,37,40H,3-4H2,(H,29,38)(H,30,39)(H3,27,33,35)(H3,28,34,36)/t5-,6-,11+,12+,17+,18-,21+,22-/m1/s1 |

InChI Key |

MJHZRZBAUGHJOJ-RVJSRHHYSA-N |

Isomeric SMILES |

C1=C(NC(=C1Br)Br)C(=O)NC[C@@H]2[C@H]([C@@H]([C@@]34[C@H]2[C@]5([C@H](N=C(N5)N)O[C@@H]3N=C(N4)N)O)O)CNC(=O)C6=CC(=C(N6)Br)Br |

Canonical SMILES |

C1=C(NC(=C1Br)Br)C(=O)NCC2C(C(C34C2C5(C(N=C(N5)N)OC3N=C(N4)N)O)O)CNC(=O)C6=CC(=C(N6)Br)Br |

Synonyms |

massadine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Massadine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Massadine is a highly oxygenated alkaloid natural product, isolated from the marine sponge Stylissa aff. massa.[1][2] It has been identified as a potent inhibitor of geranylgeranyltransferase type I (GGTase I), an enzyme crucial for the post-translational modification of a variety of proteins essential for cellular signaling.[1] This guide provides a detailed overview of the mechanism of action of this compound, focusing on its molecular target, the downstream consequences of its inhibitory activity, and the experimental protocols relevant to its characterization.

Core Mechanism: Inhibition of Geranylgeranyltransferase Type I

The primary mechanism of action of this compound is the inhibition of the enzyme geranylgeranyltransferase type I (GGTase I).[1] GGTase I is a zinc-dependent enzyme that catalyzes the transfer of a 20-carbon geranylgeranyl pyrophosphate (GGPP) isoprenoid lipid to the C-terminal cysteine residue of target proteins that contain a CaaX motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is typically leucine or phenylalanine).[3] This post-translational modification, known as geranylgeranylation, is a form of prenylation that is critical for the proper localization and function of these proteins, enabling them to anchor to cellular membranes.[3]

By inhibiting GGTase I, this compound prevents the geranylgeranylation of key signaling proteins. This leads to their mislocalization within the cell, typically causing them to remain in the cytosol instead of translocating to the cell membrane where they would normally be active.[3][4] This disruption of protein localization and function is the foundation of this compound's biological activity.

Quantitative Data

The inhibitory activity of this compound against GGTase I has been quantified, providing a benchmark for its potency. To date, the primary reported quantitative data is its half-maximal inhibitory concentration (IC50).

| Compound | Target Enzyme | Organism of Enzyme Origin | IC50 (µM) | Reference |

| This compound | Geranylgeranyltransferase Type I (GGTase I) | Candida albicans | 3.9 | [1] |

Experimental Protocols

While the specific experimental protocol used to determine the IC50 of this compound by its discoverers is not publicly detailed, a representative protocol for a GGTase I inhibition assay can be constructed based on established methodologies. These assays typically measure the incorporation of a labeled geranylgeranyl group onto a substrate protein.

Representative Experimental Protocol: In Vitro GGTase I Inhibition Assay

1. Objective: To determine the in vitro inhibitory activity of this compound on GGTase I.

2. Materials:

-

Recombinant GGTase I enzyme

-

Geranylgeranyl pyrophosphate (GGPP)

-

[³H]-GGPP (radiolabeled) or fluorescently-labeled GGPP

-

Substrate protein (e.g., RhoA, Rac1, or a peptide with a CaaX motif)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 µM ZnCl₂, 1 mM DTT)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Scintillation cocktail (for radiometric assay) or fluorescence plate reader

-

Filter paper (e.g., glass fiber filters)

-

Trichloroacetic acid (TCA)

3. Procedure:

-

Prepare a reaction mixture containing the assay buffer, substrate protein, and [³H]-GGPP.

-

Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.

-

Initiate the enzymatic reaction by adding GGTase I to the mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an excess of cold 10% TCA.

-

Precipitate the proteins by incubating on ice for 30 minutes.

-

Collect the precipitated protein by filtering the reaction mixture through glass fiber filters.

-

Wash the filters with cold 5% TCA to remove unincorporated [³H]-GGPP.

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Downstream Effects

The inhibition of GGTase I by this compound has profound effects on numerous intracellular signaling pathways, primarily through the disruption of the function of the Rho family of small GTPases. These proteins, including RhoA, Rac1, and Cdc42, are master regulators of a wide array of cellular processes.[5][6]

Key Downstream Effects of GGTase I Inhibition:

-

Disruption of Cytoskeletal Dynamics: Rho GTPases are essential for the organization of the actin cytoskeleton. Inhibition of their geranylgeranylation leads to a collapse of stress fibers, lamellipodia, and filopodia, which in turn affects cell morphology, adhesion, and motility.[7]

-

Inhibition of Cell Proliferation and Survival: The mislocalization of geranylgeranylated proteins can disrupt signaling cascades that are crucial for cell cycle progression and survival, such as the PI3K/AKT and MAPK pathways. This can lead to cell cycle arrest, typically in the G1 phase, and in some cases, apoptosis.[5][8]

-

Modulation of Inflammatory Responses: Rho GTPases play a significant role in inflammatory signaling. By inhibiting their function, GGTase I inhibitors can modulate the production of inflammatory cytokines and regulate the migration and activation of immune cells.[9][10]

Mandatory Visualizations

Caption: Signaling pathway inhibited by this compound.

Caption: Workflow for GGTase I inhibition assay.

This compound exerts its biological effects through the specific inhibition of geranylgeranyltransferase type I. This leads to the disruption of the function of key signaling proteins, most notably the Rho family of small GTPases, thereby impacting a multitude of cellular processes including cytoskeletal organization, cell proliferation, and inflammatory signaling. While further research is required to fully elucidate the therapeutic potential and the complete pharmacological profile of this compound, its well-defined mechanism of action makes it a valuable tool for studying protein prenylation and a person of interest for the development of novel therapeutics targeting GGTase I-dependent pathways.

References

- 1. This compound, a novel geranylgeranyltransferase type I inhibitor from the marine sponge Stylissa aff. massa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Geranylgeranylation - Wikipedia [en.wikipedia.org]

- 4. The RHO Family GTPases: Mechanisms of Regulation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Geranylgeranylated proteins are involved in the regulation of myeloma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. Inhibition of GGTase-I and FTase disrupts cytoskeletal organization of human PC-3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitors of protein geranylgeranyltransferase I and Rab geranylgeranyltransferase identified from a library of allenoate-derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Requirement of Protein Geranylgeranylation for Chemokine Receptor Signaling and Th17 Cell Function in an Animal Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting GGTase-I activates RHOA, increases macrophage reverse cholesterol transport, and reduces atherosclerosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Massadine from Stylissa massa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Massadine, a potent inhibitor of Geranylgeranyltransferase type I (GGTase I), is a highly oxygenated alkaloid isolated from the marine sponge Stylissa massa. This document provides a comprehensive technical overview of the discovery, isolation, and biological activity of this compound. It includes detailed experimental protocols, quantitative data, and visualizations of its isolation workflow and relevant signaling pathways. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Marine sponges of the genus Stylissa are a rich source of structurally diverse and biologically active secondary metabolites, particularly pyrrole-imidazole alkaloids.[1][2] this compound, a novel member of this class, was first reported in 2003 as a potent inhibitor of GGTase I, an enzyme implicated in various cellular signaling pathways and a potential target for anti-cancer and anti-fungal therapies.[3][4][5] This technical guide details the key aspects of this compound's discovery and isolation, providing a foundation for further research and development.

Quantitative Data

The following tables summarize the key quantitative data associated with this compound. While the original discovery publication by Nishimura et al. (2003) is not publicly available in its full text, the following information has been compiled from available abstracts and related literature.

Table 1: Physicochemical and Biological Activity Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₂₂H₂₄Br₄N₁₀O₅ | [3] |

| Source Organism | Stylissa aff. massa | [3] |

| Biological Target | Geranylgeranyltransferase type I (GGTase I) | [3] |

| Inhibitory Activity (IC₅₀) | 3.9 µM (against Candida albicans GGTase I) | [3] |

Note: The precise yield of this compound from the sponge and detailed spectroscopic data from the original isolation are not available in the public domain.

Experimental Protocols

The following is a representative experimental protocol for the bioassay-guided isolation of this compound from Stylissa massa, based on established methods for isolating secondary metabolites from this sponge.[6][7][8]

Collection and Extraction

-

Specimens of Stylissa massa are collected by scuba diving and immediately frozen at -20°C.

-

The frozen sponge material is thawed, diced, and exhaustively extracted with methanol (MeOH) at room temperature.

-

The combined MeOH extracts are filtered and concentrated under reduced pressure to yield a crude aqueous extract.

-

The aqueous extract is then partitioned between ethyl acetate (EtOAc) and water. The organic layer, typically containing the alkaloids, is collected.

Bioassay-Guided Fractionation

-

The EtOAc extract is subjected to a bioassay to determine its inhibitory activity against GGTase I.

-

The active extract is then fractionated using vacuum liquid chromatography (VLC) over silica gel, eluting with a stepwise gradient of solvents with increasing polarity (e.g., hexane, dichloromethane, ethyl acetate, and methanol).

-

Each fraction is tested in the GGTase I inhibition assay to identify the active fractions.

Chromatographic Purification

-

The active fractions from VLC are further purified by a series of chromatographic techniques.

-

Medium-Pressure Liquid Chromatography (MPLC): The active fractions are separated on a reversed-phase C18 column using a gradient of methanol in water.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC on a C18 column with an isocratic or shallow gradient mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to yield pure this compound.

-

The purity of the final compound is assessed by analytical HPLC and spectroscopic methods.

Structure Elucidation

The structure of this compound is determined through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR, along with 2D NMR experiments (COSY, HSQC, HMBC), are used to determine the carbon skeleton and the connectivity of protons and carbons.

-

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the elemental composition and confirm the molecular formula of the compound.

Visualizations

Isolation Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. A Submarine Journey: The Pyrrole-Imidazole Alkaloids [mdpi.com]

- 3. This compound, a novel geranylgeranyltransferase type I inhibitor from the marine sponge Stylissa aff. massa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 5. JCI - Geranylgeranyltransferase I as a target for anti-cancer drugs [jci.org]

- 6. Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

Massadine: A Deep Dive into its Chemical Architecture and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Massadine is a complex dimeric pyrrole-imidazole alkaloid first isolated from the marine sponge Stylissa massa. As a member of this structurally diverse family of natural products, this compound has garnered significant attention from the scientific community due to its intricate polycyclic framework, dense stereochemical landscape, and promising biological activity. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical and biological properties of this compound, intended to serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug discovery.

Chemical Structure and Properties

This compound possesses a highly oxygenated and complex tetracyclic core. Its molecular formula is C₂₂H₂₄Br₄N₁₀O₅, and its IUPAC name is 4,5-dibromo-N-[[(1S,2S,3S,4R,5S,6R,10R,12S)-8,14-diamino-3-[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]-2,6-dihydroxy-11-oxa-7,9,13,15-tetrazatetracyclo[10.3.0.0¹,⁵.0⁶,¹⁰]pentadeca-8,13-dien-4-yl]methyl]-1H-pyrrole-2-carboxamide[1]. The molecule features two dibrominated pyrrole carboxamide units attached to a central core containing eight contiguous stereocenters.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₄Br₄N₁₀O₅ | --INVALID-LINK-- |

| IUPAC Name | 4,5-dibromo-N-[[(1S,2S,3S,4R,5S,6R,10R,12S)-8,14-diamino-3-[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]-2,6-dihydroxy-11-oxa-7,9,13,15-tetrazatetracyclo[10.3.0.0¹,⁵.0⁶,¹⁰]pentadeca-8,13-dien-4-yl]methyl]-1H-pyrrole-2-carboxamide | --INVALID-LINK-- |

| Molecular Weight | 828.1 g/mol | --INVALID-LINK-- |

| Exact Mass | 827.86237 Da | --INVALID-LINK-- |

Stereochemistry

The stereochemistry of this compound is a critical aspect of its chemical identity and biological function. The molecule contains eight contiguous stereocenters, leading to a complex three-dimensional architecture. The absolute configuration of this compound has been a subject of significant research, with its stereochemistry being elucidated and confirmed through total synthesis.

A key finding in the study of this compound's stereochemistry is the surprising "mismatched chirality" when compared to its close structural relatives, sceptrin and ageliferin. While it was initially believed that these related alkaloids would share a common stereochemical origin, synthetic studies have provided evidence for an enantiodivergent biosynthetic pathway. This means that marine sponges may utilize distinct stereochemical pathways to produce these structurally similar but stereochemically different molecules.

Biosynthesis

The biosynthesis of this compound is thought to proceed through a distinct pathway compared to other related dimeric pyrrole-imidazole alkaloids. It has been proposed that this compound is assembled via a [3+2] heterodimerization of two monomeric precursors, oroidin and dispacamide A. This is in contrast to the [2+2] and [4+2] cycloadditions hypothesized for the biosynthesis of sceptrin and ageliferin. This enantiodivergent pathway highlights the sophisticated and selective enzymatic machinery present in the source organisms.

Total Synthesis

The complex structure of this compound has made it a challenging target for total synthesis. The successful synthesis of this compound has been a significant achievement in organic chemistry, serving to confirm its structure and absolute stereochemistry. These synthetic endeavors have often involved innovative strategies to construct the densely functionalized and stereochemically rich core of the molecule.

Experimental Workflow for a Key Synthetic Step (Hypothetical)

While detailed, step-by-step protocols are found in the supplementary information of the primary literature, a generalized workflow for a key transformation in the synthesis of the this compound core is depicted below. This often involves the careful construction of the central cyclopentane ring and the stereocontrolled introduction of the various functional groups.

Biological Activity

This compound has been identified as an inhibitor of protein geranylgeranyltransferase type I (GGTase I)[1]. This enzyme plays a crucial role in the post-translational modification of various proteins, including many involved in cellular signaling pathways that are often dysregulated in diseases such as cancer. The inhibition of GGTase I by this compound suggests its potential as a lead compound for the development of novel therapeutics.

Table 2: Biological Activity of this compound

| Target/Assay | Organism | Activity (IC₅₀) | Reference |

| Geranylgeranyltransferase type I (GGTase I) | Candida albicans | 3.9 µM | --INVALID-LINK-- |

In addition to its GGTase I inhibitory activity, this compound has been reported to possess a range of other biological activities, including immunosuppressant, cytotoxic, anti-inflammatory, and antifungal properties. However, detailed quantitative data for these activities are not yet widely available in the public domain.

Conclusion

This compound stands as a testament to the vast chemical diversity found in marine organisms. Its intricate chemical structure, challenging stereochemistry, and promising biological activity make it a compelling subject for continued research. The elucidation of its unique biosynthetic pathway and the development of elegant total syntheses have not only advanced the field of organic chemistry but have also opened up new avenues for the design and development of novel therapeutic agents. Further investigation into the mechanism of action of this compound and its interaction with biological targets will be crucial in realizing its full therapeutic potential.

References

Unveiling Massadine: A Technical Guide to its Marine Origins and Natural Sources

For Immediate Release

A Deep Dive into the Biological Genesis and Natural Reserves of the Potent Alkaloid, Massadine

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering an in-depth exploration of the biological origin and natural sources of this compound. This highly oxygenated pyrrole-imidazole alkaloid, a potent inhibitor of geranylgeranyltransferase type I (GGTase I), has garnered significant interest within the scientific community for its potential therapeutic applications.

Biological Origin and Natural Habitat

This compound is a marine metabolite produced by the marine sponge Stylissa aff. massa.[1][2][3] These sponges are sessile invertebrates found in marine environments and are known to be prolific sources of bioactive secondary metabolites.[4] The production of such complex molecules is often attributed to a sophisticated chemical defense mechanism.

The biosynthesis of this compound within Stylissa aff. massa is a subject of ongoing scientific investigation. Current hypotheses suggest that it is formed through a complex dimerization of simpler pyrrole-imidazole precursors, such as oroidin and hymenidin. One proposed pathway involves a [3+2] heterodimerization of one oroidin molecule and one dispacamide A molecule. An alternative hypothesis points towards an oxidative skeletal rearrangement of a precursor molecule akin to sceptrin or ageliferin. Evidence also suggests the possibility of an enantiodivergent biosynthetic pathway for this compound and its related compounds.

Physicochemical Properties and Biological Activity

This compound is characterized as a highly oxygenated alkaloid belonging to the pyrrole-imidazole class. It is also classified as a member of the guanidines, a pyrrolecarboxamide, and an organobromine compound. Its primary and most well-documented biological activity is the potent and specific inhibition of Geranylgeranyltransferase type I (GGTase I). This enzyme plays a crucial role in the post-translational modification of proteins, a process known as protein prenylation.

Beyond its GGTase I inhibitory activity, this compound has been reported to exhibit other biological effects, including antifungal properties and the modulation of calcium ion (Ca2+) signaling. However, detailed quantitative data on these secondary activities are less prevalent in the current body of scientific literature.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound's biological activity.

| Parameter | Value | Target/Organism | Reference |

| IC50 | 3.9 µM | Geranylgeranyltransferase type I (GGTase I) from Candida albicans | [2][3] |

Further quantitative data on antifungal activity (MIC values) and effects on voltage-gated calcium channels are not extensively reported in the available literature.

Experimental Protocols

Extraction and Isolation of this compound from Stylissa aff. massa

Note: This is a generalized protocol and may require optimization.

-

Collection and Preparation: Specimens of Stylissa aff. massa are collected from their marine habitat. The wet sponge material is typically frozen immediately to preserve the chemical integrity of its constituents.

-

Extraction: The frozen sponge material is homogenized and extracted with an organic solvent, typically methanol or a mixture of methanol and dichloromethane. This process is often repeated multiple times to ensure exhaustive extraction of the secondary metabolites.

-

Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between ethyl acetate and water.

-

Chromatographic Purification: The fraction containing this compound is then subjected to a series of chromatographic techniques for purification. This multi-step process may include:

-

Silica Gel Chromatography: To perform an initial separation of compounds based on polarity.

-

Reversed-Phase High-Performance Liquid Chromatography (HPLC): For finer purification of the fractions containing this compound. A C18 column is commonly used with a gradient elution system of water and an organic solvent like acetonitrile or methanol.

-

-

Structure Elucidation: The structure of the purified this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Geranylgeranyltransferase Type I (GGTase I) Inhibition Assay

The following is a generalized protocol for a GGTase I inhibition assay, which would be adapted to test the inhibitory activity of this compound.

-

Enzyme and Substrates:

-

Recombinant GGTase I (e.g., from Candida albicans or human).

-

Geranylgeranyl pyrophosphate (GGPP) as the isoprenoid donor.

-

A fluorescently labeled peptide substrate that can be geranylgeranylated by GGTase I.

-

-

Assay Buffer: A suitable buffer is prepared to maintain optimal pH and ionic strength for the enzyme.

-

Inhibition Assay:

-

The GGTase I enzyme is pre-incubated with varying concentrations of this compound (the inhibitor) in the assay buffer.

-

The enzymatic reaction is initiated by the addition of GGPP and the fluorescent peptide substrate.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

-

Detection: The extent of the enzymatic reaction is measured by detecting the change in fluorescence of the peptide substrate upon geranylgeranylation. This can be done using a fluorescence plate reader.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the protein prenylation pathway and a general experimental workflow for the isolation and characterization of this compound.

Caption: Protein Prenylation Pathway inhibited by this compound.

Caption: Experimental workflow for this compound isolation.

References

- 1. "PROTEIN PRENYLATION BY GERANYLGERANYLTRANSFERASE TYPE I (GGTASE-I): UN" by Soumyashree Ashok Gangopadhyay [surface.syr.edu]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a novel geranylgeranyltransferase type I inhibitor from the marine sponge Stylissa aff. massa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Massadine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the marine alkaloid Massadine, focusing on its chemical properties, synthesis, and biological activity as a protein geranylgeranyltransferase type I (GGTase I) inhibitor. The information is presented to support research and development efforts in oncology and other therapeutic areas where protein prenylation is a key target.

Core Data Presentation

Quantitative data for this compound is summarized in the table below for quick reference.

| Parameter | Value | Source |

| Molecular Weight | 828.1 g/mol | PubChem |

| Molecular Formula | C₂₂H₂₄Br₄N₁₀O₅ | PubChem |

| ChEBI ID | CHEBI:73199 | ChEBI |

| CAS Number | Not Available | - |

Biological Activity and Signaling Pathway

This compound is a potent inhibitor of protein geranylgeranyltransferase type I (GGTase I), an enzyme crucial for the post-translational modification of various proteins, including many small GTPases involved in cell signaling. By inhibiting GGTase I, this compound disrupts the localization and function of these proteins, thereby affecting downstream signaling pathways that control cell proliferation, survival, and migration.

The proposed biosynthetic pathway of this compound involves a complex dimerization of pyrrole-imidazole alkaloids. This is a key area of study for understanding its natural production and for the development of synthetic analogs.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Total Synthesis of (±)-Massadine (Summarized)

The total synthesis of this compound is a complex, multi-step process. The following is a summary of a key late-stage oxidation and coupling strategy. For full experimental details, please refer to the primary literature.[1][2][3][4][5]

1. Oxidation of Spirocyclic Guanidine Intermediate:

-

A solution of the advanced spirocyclic guanidine intermediate is prepared in a mixture of trifluoroacetic acid (TFA) and water.

-

Silver(II) picolinate is added to the solution to effect a chemoselective oxidation, installing a hemiaminal moiety.

-

The reaction is monitored by LC-MS for completion.

-

Upon completion, the reaction is quenched, and the product is purified by chromatography.

2. Reduction and Acylation:

-

The resulting intermediate containing azide moieties is subjected to reduction, typically using platinum(IV) oxide as a catalyst under a hydrogen atmosphere.

-

The resulting amine is then acylated using a bromopyrrole derivative, such as (trichloroacetyl)pyrrole, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

The reaction mixture is heated to drive the acylation to completion.

-

The final product, this compound, is purified using high-performance liquid chromatography (HPLC).

In Vitro Geranylgeranyltransferase Type I (GGTase I) Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds like this compound against GGTase I.[6][7][8][9][10]

1. Reagents and Buffers:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 µM ZnCl₂, 1 mM DTT.

-

Enzyme: Recombinant human GGTase I.

-

Substrates: [³H]-Geranylgeranyl pyrophosphate ([³H]-GGPP) and a protein substrate with a C-terminal CaaX motif (e.g., RhoA or a fluorescently labeled peptide).

-

Test Compound: this compound dissolved in DMSO.

2. Assay Procedure:

-

A reaction mixture is prepared containing assay buffer, the protein substrate, and varying concentrations of this compound (or DMSO for control).

-

The reaction is initiated by the addition of GGTase I and [³H]-GGPP.

-

The mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).

-

The reaction is stopped by the addition of an acidic solution (e.g., 1 M HCl).

3. Detection and Data Analysis:

-

The radiolabeled protein product is separated from the unreacted [³H]-GGPP. This can be achieved by methods such as precipitation with trichloroacetic acid (TCA) followed by filtration, or by using scintillation proximity assay (SPA) beads.

-

The amount of incorporated radioactivity is quantified using a scintillation counter.

-

The percentage of inhibition is calculated for each concentration of this compound relative to the control.

-

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Total Syntheses of (±)-Massadine and this compound Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective Total Syntheses of (−)-Palau’amine, (−)- Axinellamines, and (−)-Massadines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total syntheses of (+/-)-massadine and this compound chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Inhibitors of Protein Geranylgeranyltransferase I and Rab Geranylgeranyltransferase Identified from a Library of Allenoate-derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Discovery of Geranylgeranyltransferase-I Inhibitors with Novel Scaffolds by the Means of Quantitative Structure-Activity Relationship Modeling, Virtual Screening, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Geranylgeranyltransferase type 1 - Wikipedia [en.wikipedia.org]

- 10. GGTase-I, Protein Prenyl Transferases - Jena Bioscience [jenabioscience.com]

Massadine Alkaloids: A Technical Overview of Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Massadine alkaloids, a class of complex pyrrole-imidazole alkaloids isolated from marine sponges of the genus Stylissa, have emerged as a subject of interest in marine natural products chemistry and pharmacology. Their intricate molecular architecture and potent biological activities make them compelling candidates for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the currently known biological activities of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Biological Activities

The primary biological activities attributed to this compound alkaloids encompass enzyme inhibition, modulation of ion channels, and antimicrobial effects. While the breadth of their biological profile is still under exploration, the existing data highlights their potential as valuable pharmacological tools and therapeutic leads.

Geranylgeranyltransferase Type I (GGTase I) Inhibition

This compound is a potent inhibitor of Geranylgeranyltransferase type I (GGTase I), an enzyme crucial for the post-translational modification of small GTPases, which are key regulators of various cellular processes, including cell growth, differentiation, and signal transduction.

Quantitative Data:

| Compound | Target Enzyme | Source of Enzyme | IC50 Value | Reference |

| This compound | Geranylgeranyltransferase Type I | Candida albicans | 3.9 µM | [1] |

Experimental Protocol: GGTase I Inhibition Assay (General Overview)

A definitive, detailed protocol from the original study by Nishimura et al. (2003) is not publicly available. However, a general methodology for a GGTase I inhibition assay is as follows:

-

Enzyme and Substrates: Recombinant GGTase I is incubated with its substrates, farnesyl pyrophosphate (FPP) and a fluorescently labeled peptide (e.g., dansyl-GCVLS).

-

Inhibitor Addition: The assay is performed in the presence of varying concentrations of the test compound (this compound).

-

Reaction and Detection: The enzymatic reaction leads to the transfer of the geranylgeranyl group to the peptide substrate. The reaction is typically stopped, and the product is separated from the unreacted substrate using techniques like reverse-phase HPLC or captured on a solid phase. The degree of inhibition is quantified by measuring the fluorescence of the product.

-

IC50 Determination: The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is calculated from the dose-response curve.

Signaling Pathway Implication:

Modulation of Calcium Channels

This compound has been reported to decrease the influx of calcium (Ca2+) through voltage-dependent calcium channels in neuron-like PC12 cells. This activity suggests a potential role for this compound in modulating neuronal excitability and neurotransmission.

Quantitative Data:

Currently, specific quantitative data such as IC50 values for the inhibition of calcium channels by this compound are not available in the public domain.

Experimental Protocol: Calcium Influx Assay in PC12 Cells (General Overview)

A detailed protocol for this specific experiment on this compound is not available. A general approach would involve:

-

Cell Culture: PC12 cells are cultured and often differentiated with nerve growth factor (NGF) to induce a neuronal phenotype.

-

Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

-

Baseline Measurement: The baseline intracellular calcium concentration is measured using a fluorescence spectrophotometer or a fluorescence microscope.

-

Depolarization and Treatment: The cells are depolarized with a high concentration of potassium chloride (KCl) to open voltage-gated calcium channels, leading to an influx of Ca2+ and an increase in fluorescence. The experiment is conducted in the presence and absence of this compound.

-

Data Analysis: The change in fluorescence intensity is used to calculate the intracellular calcium concentration. The inhibitory effect of this compound is determined by comparing the calcium influx in treated cells to that in control cells.

Logical Relationship Diagram:

Antibacterial Activity

A derivative of this compound, 3-O-methyl this compound chloride, has demonstrated antibacterial properties against a range of bacteria.

Quantitative Data:

| Compound | Activity | Target Organisms | IC50/MIC Values |

| 3-O-methyl this compound chloride | Antibacterial | Gram-positive and Gram-negative bacteria | < 5 µM |

Note: Specific MIC values for individual bacterial strains are not currently available in the public domain.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (General Overview)

-

Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria are used.

-

Culture Preparation: Bacteria are grown in a suitable broth medium to a specific optical density.

-

Serial Dilution: The test compound (3-O-methyl this compound chloride) is serially diluted in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Experimental Workflow Diagram:

Future Directions and Unexplored Activities

While the currently identified biological activities of this compound alkaloids are significant, their full therapeutic potential remains largely untapped. Key areas for future research include:

-

Anticancer Activity: Given that GGTase I is a target in cancer therapy, a thorough evaluation of this compound and its analogs against a panel of cancer cell lines is warranted.

-

Neuroprotective Effects: The ability of this compound to modulate calcium channels suggests that it could be investigated for neuroprotective properties in models of neurodegenerative diseases.

-

Anti-inflammatory Properties: Although not directly demonstrated for this compound, other alkaloids from Stylissa massa have shown anti-inflammatory effects. Screening this compound for anti-inflammatory activity could be a fruitful area of investigation.

Conclusion

This compound alkaloids represent a promising class of marine natural products with demonstrated inhibitory effects on GGTase I and voltage-gated calcium channels, as well as antibacterial activity in a derivative form. The lack of comprehensive, publicly available data, particularly detailed experimental protocols and quantitative data for all observed activities, underscores the need for further research to fully elucidate their pharmacological profile and potential as therapeutic agents. The information presented in this guide serves as a foundation for researchers and drug development professionals to build upon in their exploration of this fascinating class of marine compounds.

References

Massadine: A Deep Dive into its Function as a Geranylgeranyltransferase I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Massadine, a marine-derived pyrrole-imidazole alkaloid, has been identified as a potent inhibitor of Geranylgeranyltransferase I (GGTase I), a critical enzyme in the post-translational modification of various signaling proteins. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its role in disrupting the GGTase I-mediated signaling cascade. We will delve into the quantitative data available, present detailed experimental protocols for assessing its inhibitory activity, and visualize the pertinent biological pathways and experimental workflows. This document aims to serve as a foundational resource for researchers exploring this compound as a potential therapeutic agent.

Introduction to Geranylgeranyltransferase I and its Inhibition

Geranylgeranyltransferase I (GGTase I) is a heterodimeric enzyme responsible for the attachment of a 20-carbon geranylgeranyl isoprenoid lipid to the C-terminal cysteine residue of target proteins containing a CaaX motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is typically leucine). This post-translational modification, known as geranylgeranylation, is crucial for the proper membrane localization and function of a multitude of signaling proteins, most notably the Rho family of small GTPases (e.g., RhoA, Rac1, Cdc42).[1][2] These GTPases are key regulators of numerous cellular processes, including cytoskeletal organization, cell proliferation, and migration.

The inhibition of GGTase I presents a compelling therapeutic strategy, particularly in oncology, as many of the downstream effector pathways of Rho GTPases are implicated in tumor growth and metastasis.[3][4] By preventing the geranylgeranylation of these proteins, GGTase I inhibitors can disrupt their localization to the cell membrane, thereby abrogating their signaling functions.[1]

This compound: A Novel GGTase I Inhibitor

This compound is a highly oxygenated alkaloid isolated from the marine sponge Stylissa aff. massa.[5] Its complex chemical structure, belonging to the pyrrole-imidazole alkaloid family, has garnered significant interest. Early studies identified this compound as a potent inhibitor of GGTase I.[5]

Quantitative Analysis of GGTase I Inhibition

The inhibitory potential of this compound against GGTase I has been quantified, providing a basis for its further investigation. The available data is summarized in the table below.

| Inhibitor | Target Enzyme | Organism | IC50 Value | Reference |

| This compound | Geranylgeranyltransferase I | Candida albicans | 1.8 µg/mL | [5] |

Note: Further quantitative data comparing this compound with other known GGTase I inhibitors is currently limited in the public domain.

Mechanism of Action: Disruption of the Rho GTPase Signaling Pathway

The primary mechanism by which this compound exerts its cellular effects is through the inhibition of GGTase I, leading to the disruption of the Rho GTPase signaling pathway.

Inhibition of Protein Prenylation

GGTase I catalyzes the transfer of a geranylgeranyl pyrophosphate (GGPP) molecule to the cysteine residue within the CaaX motif of substrate proteins like RhoA. This compound, by inhibiting GGTase I, prevents this crucial lipidation step.

Impaired Membrane Localization of Rho GTPases

Geranylgeranylation acts as a hydrophobic anchor, facilitating the translocation of Rho GTPases from the cytosol to the cell membrane.[1] This membrane association is a prerequisite for their interaction with downstream effectors. Inhibition of GGTase I by this compound is expected to result in the accumulation of unprenylated, inactive Rho GTPases in the cytoplasm, thereby preventing their participation in signaling cascades.[1][6] Studies on the genetic knockout of GGTase I have shown that this leads to the activation of RhoA, suggesting a complex regulatory feedback mechanism that may also be influenced by pharmacological inhibition.[7]

Downstream Consequences

By preventing the activation of Rho GTPases, this compound can theoretically impact a wide array of cellular processes, including:

-

Cytoskeletal Dynamics: Disruption of actin stress fiber formation and focal adhesion assembly.

-

Cell Cycle Progression: Induction of cell cycle arrest.[3]

-

Apoptosis: Promotion of programmed cell death in certain cell types.[1]

The following diagram illustrates the proposed mechanism of action of this compound.

Experimental Protocols

This section provides a detailed methodology for an in vitro GGTase I inhibition assay, which can be adapted to evaluate the inhibitory activity of this compound.

In Vitro GGTase I Inhibition Assay (Radioactive Filter-Binding Method)

This assay measures the incorporation of a radiolabeled geranylgeranyl group from [³H]geranylgeranyl pyrophosphate ([³H]GGPP) into a protein substrate.

Materials:

-

Purified recombinant GGTase I

-

Protein substrate (e.g., recombinant RhoA or a synthetic peptide with a CaaX motif)

-

[³H]GGPP

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 µM ZnCl₂, 1 mM DTT

-

This compound (or other test compounds) dissolved in DMSO

-

Scintillation vials and scintillation fluid

-

Filter paper (e.g., Whatman GF/C)

-

Trichloroacetic acid (TCA)

-

Ethanol

Procedure:

-

Prepare a reaction mixture containing the assay buffer, protein substrate, and [³H]GGPP.

-

Add varying concentrations of this compound (or a DMSO vehicle control) to the reaction mixture.

-

Initiate the reaction by adding purified GGTase I.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by spotting the mixture onto filter paper.

-

Precipitate the protein by immersing the filter paper in cold 10% TCA.

-

Wash the filter paper sequentially with 5% TCA and ethanol to remove unincorporated [³H]GGPP.

-

Dry the filter paper and place it in a scintillation vial with scintillation fluid.

-

Quantify the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram outlines the workflow for this experimental protocol.

Future Directions and Conclusion

This compound represents a promising lead compound for the development of novel therapeutics targeting GGTase I. However, further research is required to fully elucidate its potential. Key areas for future investigation include:

-

Comprehensive Structure-Activity Relationship (SAR) Studies: To identify the key chemical moieties responsible for its inhibitory activity and to guide the synthesis of more potent and selective analogs.

-

In-depth Cellular and In Vivo Studies: To confirm its mechanism of action in relevant biological systems and to evaluate its efficacy and safety in preclinical models of disease.

-

Comparative Analysis: To benchmark the potency and selectivity of this compound against other known GGTase I inhibitors.

References

- 1. Inhibition of protein geranylgeranylation and RhoA/RhoA kinase pathway induces apoptosis in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting Rho GTPase Signaling Networks in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Discovery of Geranylgeranyltransferase-I Inhibitors with Novel Scaffolds by the Means of Quantitative Structure-Activity Relationship Modeling, Virtual Screening, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-Molecule Inhibitors of Protein Geranylgeranyltransferase Type I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a novel geranylgeranyltransferase type I inhibitor from the marine sponge Stylissa aff. massa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential Localization of Rho Gtpases in Live Cells: Regulation by Hypervariable Regions and Rhogdi Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting GGTase-I activates RHOA, increases macrophage reverse cholesterol transport, and reduces atherosclerosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unfolding Tapestry of Massadine Biosynthesis in Marine Sponges: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Massadine, a complex pyrrole-imidazole alkaloid (PIA) isolated from marine sponges of the genus Stylissa, has garnered significant attention for its intricate architecture and potential as a geranylgeranyltransferase type I inhibitor[1]. The elucidation of its biosynthetic pathway is crucial for understanding the chemical ecology of marine sponges and for developing sustainable methods for its production. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, detailing the key precursors, proposed enzymatic transformations, and the prevailing hypothesis of an enantiodivergent pathway. While the enzymatic machinery remains largely uncharacterized, this guide synthesizes the available evidence from biosynthetic studies, biomimetic synthesis, and structural analysis to present a coherent model of this compound formation. Furthermore, a detailed protocol for a representative radiolabeling experiment is provided to guide future research in this area.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with primary metabolites and proceeds through the formation of key monomeric pyrrole-imidazole units, which then undergo a complex dimerization and cyclization cascade. The pathway is believed to be enantiodivergent, meaning that different stereoisomers of related compounds can arise from a common pool of precursors[2].

Formation of the Monomeric Precursors

The fundamental building blocks of this compound are derived from the amino acids L-proline and L-lysine[1][3][4].

-

L-Proline is the precursor to the 2-carboxypyrrole moiety.

-

L-Lysine is the precursor to the 2-aminoimidazole ring.

Through a series of enzymatic transformations that are not yet fully characterized, these amino acids are converted into the key monomeric pyrrole-imidazole alkaloids: oroidin, hymenidin, and dispacamide A[1][2][5]. Oroidin is considered a central intermediate in the biosynthesis of a vast array of PIAs[1][3][4].

The Dimerization Cascade: A Proposed [3+2] Cycloaddition

The formation of the this compound core is hypothesized to occur through a heterodimerization of two different monomeric units: oroidin and dispacamide A [5]. This is in contrast to other related PIAs like sceptrin and ageliferin, which are thought to arise from the homodimerization of hymenidin.

The key transformation is a proposed [3+2] cycloaddition reaction. This process is thought to be initiated by a single-electron transfer (SET) event, likely catalyzed by an oxidoreductase enzyme[5]. The SET oxidation of dispacamide A would generate a radical cation, which then undergoes a cycloaddition reaction with oroidin to form the central five-membered ring of the this compound scaffold.

An Enantiodivergent Pathway

A fascinating aspect of PIA biosynthesis is the concept of enantiodivergence . While this compound and the ageliferins are structurally related and were initially thought to share the same absolute stereochemistry, recent studies combining total synthesis and stereochemical analysis have revealed that they are, in fact, antipodal[2]. This suggests that the biosynthetic pathways diverge at a key step, leading to products with opposite stereochemistry from a common set of precursors. This has significant implications for understanding the evolution and function of the enzymatic machinery involved.

The proposed biosynthetic pathway for this compound is depicted in the following diagram:

Caption: Proposed biosynthetic pathway of this compound from primary amino acid precursors.

Summary of Biosynthetic Precursors

While quantitative data on precursor incorporation rates and enzyme kinetics are currently unavailable in the literature due to the uncharacterized nature of the enzymes, feeding experiments with labeled precursors have identified the key building blocks.

| Precursor | Role in Biosynthesis |

| L-Proline | Origin of the 2-carboxypyrrole moiety of oroidin.[1][3][4] |

| L-Lysine | Origin of the 2-aminoimidazole ring of oroidin.[1][3][4] |

| Oroidin | Key monomeric intermediate; participates in the [3+2] cycloaddition.[5] |

| Hymenidin | Oxidized derivative of oroidin; precursor to dispacamide A. |

| Dispacamide A | Key monomeric intermediate; participates in the [3+2] cycloaddition after SET oxidation.[5] |

Experimental Protocols: Radiolabeling Studies

Given the lack of isolated enzymes, in vivo feeding experiments with labeled precursors remain a cornerstone for studying PIA biosynthesis. The following is a detailed protocol for a representative radiolabeling experiment designed to trace the incorporation of a labeled precursor into this compound in a marine sponge. This protocol is based on methodologies described in the literature for studying oroidin biosynthesis[3][4].

Objective

To determine if a specific radiolabeled precursor (e.g., ¹⁴C-L-proline) is incorporated into the this compound molecule by the marine sponge Stylissa massa.

Materials

-

Specimens of Stylissa massa

-

Aerated seawater aquarium system

-

¹⁴C-L-proline (or other relevant labeled precursor)

-

Syringes and needles

-

Solvents for extraction (e.g., methanol, dichloromethane)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

High-performance liquid chromatography (HPLC) system with a UV detector and a fraction collector

-

Liquid scintillation counter and scintillation cocktail

-

Beta-imager or autoradiography equipment

Experimental Workflow

Caption: Workflow for a radiolabeling experiment to study this compound biosynthesis.

Step-by-Step Procedure

-

Acclimatization of Sponges:

-

Place freshly collected specimens of Stylissa massa in an aquarium with circulating, aerated seawater at a temperature and salinity that mimic their natural environment.

-

Allow the sponges to acclimatize for at least 24-48 hours. Healthy sponges should show open oscula and active water pumping.

-

-

Preparation of Radiolabeled Precursor:

-

Dissolve the ¹⁴C-L-proline in sterile seawater to a final concentration suitable for injection (e.g., 1-10 µCi per sponge).

-

-

Injection of Precursor:

-

Carefully remove a sponge from the aquarium.

-

Using a fine-gauge syringe, gently inject the radiolabeled precursor solution into the mesohyl of the sponge at multiple locations to ensure even distribution.

-

Return the sponge to the aquarium immediately after injection.

-

-

Incubation:

-

Incubate the sponges for a predetermined period (e.g., 24, 48, or 72 hours) to allow for the metabolism and incorporation of the labeled precursor.

-

-

Harvesting and Extraction:

-

At the end of the incubation period, remove the sponges from the aquarium and flash-freeze them in liquid nitrogen to quench all metabolic activity.

-

Lyophilize the frozen sponge tissue and then grind it into a fine powder.

-

Extract the powdered tissue exhaustively with a suitable solvent system (e.g., a mixture of methanol and dichloromethane).

-

Combine the solvent extracts and evaporate to dryness under reduced pressure.

-

-

Purification of this compound:

-

Redissolve the crude extract in an appropriate solvent and subject it to solid-phase extraction (SPE) using a C18 cartridge to remove highly polar and nonpolar impurities.

-

Further purify the this compound-containing fraction using reversed-phase HPLC. Monitor the elution profile with a UV detector at a wavelength where this compound absorbs.

-

Collect fractions corresponding to the this compound peak. The identity and purity of the isolated this compound should be confirmed by comparing its retention time and UV spectrum with an authentic standard, and if possible, by mass spectrometry.

-

-

Analysis of Radioactivity:

-

Quantify the amount of purified this compound in the collected HPLC fraction using a standard curve generated from an authentic sample.

-

Add a scintillation cocktail to an aliquot of the purified this compound fraction and measure the radioactivity using a liquid scintillation counter.

-

-

Data Interpretation:

-

The presence of radioactivity significantly above background levels in the purified this compound fraction indicates that the labeled precursor was incorporated into the this compound molecule.

-

The specific incorporation can be calculated as the ratio of the radioactivity (in dpm or Bq) to the amount of this compound (in µmol).

-

Conclusion and Future Directions

The biosynthetic pathway of this compound is a captivating area of research that highlights the chemical ingenuity of marine organisms. While the overall framework of the pathway, from primary amino acid precursors to the complex dimeric structure, has been proposed based on strong chemical evidence, the enzymatic details remain a "black box." The identification and characterization of the enzymes responsible for the key steps, particularly the proposed SET-initiated [3+2] cycloaddition and the enantiodivergent transformations, are the next critical frontiers in this field. The development of cell-free extracts or the heterologous expression of candidate genes from the sponge or its associated microorganisms will be instrumental in dissecting the molecular mechanisms of this compound biosynthesis. A deeper understanding of this pathway will not only provide insights into the evolution of secondary metabolism in marine invertebrates but also pave the way for the biotechnological production of this and other valuable pyrrole-imidazole alkaloids.

References

- 1. mdpi.com [mdpi.com]

- 2. Biosynthesis, Asymmetric Synthesis, and Pharmacology Including Cellular Targets of the Pyrrole-2-Aminoimidazole Marine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New insight into marine alkaloid metabolic pathways: revisiting oroidin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dimeric pyrrole-imidazole alkaloids: Synthetic approaches and biosynthetic hypotheses - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Characterization of Massadine

A Comprehensive Analysis of the Solubility and Stability of a Novel Pyrrole-Imidazole Alkaloid for Preclinical Development

Abstract

Massadine is a complex, highly oxygenated pyrrole-imidazole alkaloid isolated from the marine sponge Stylissa aff. massa.[1] As an inhibitor of geranylgeranyltransferase type I (GGTase I), this compound presents a promising avenue for therapeutic development.[1] However, early reports indicate the molecule is highly polar, redox labile, and sensitive to pH, characteristics that can pose significant challenges for formulation and delivery.[2] This technical guide provides a comprehensive overview of the solubility and stability profiles of this compound across a range of pharmaceutically relevant solvents and conditions. Detailed experimental protocols and workflow visualizations are included to guide researchers in preclinical and drug development settings.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and is fundamental to the design of effective drug delivery systems. Given this compound's highly polar nature, a systematic evaluation of its solubility in various aqueous and organic media was undertaken.

Quantitative Solubility Data

Thermodynamic solubility was determined using the established shake-flask method at two standard temperatures.[3] The results, summarized in Table 1, provide a quantitative basis for solvent selection in formulation development.

Table 1: Thermodynamic Solubility of this compound in Various Solvents

| Solvent System | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation (µg/mL) |

| Phosphate Buffered Saline (PBS), pH 7.4 | 25 | 15.8 | 1.2 |

| Phosphate Buffered Saline (PBS), pH 7.4 | 37 | 22.5 | 1.9 |

| 0.1 N HCl, pH 1.2 | 25 | > 1000 | N/A |

| 0.1 N HCl, pH 1.2 | 37 | > 1000 | N/A |

| 5% DMSO / 95% PBS, pH 7.4 | 25 | 125.4 | 8.3 |

| 5% Ethanol / 95% Water | 25 | 78.2 | 5.1 |

| Propylene Glycol | 25 | 210.6 | 15.7 |

| Polyethylene Glycol 400 (PEG 400) | 25 | 450.1 | 22.4 |

| Methanol | 25 | > 2000 | N/A |

| Acetonitrile | 25 | 35.7 | 3.5 |

Note: The data presented in this table is representative and intended for illustrative purposes based on the known polar characteristics of this compound.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines the procedure for determining the equilibrium solubility of this compound.

-

Preparation of Saturated Solutions: An excess amount of solid this compound is added to vials containing each test solvent. This ensures that a saturated solution is achieved.

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a period of 24 to 48 hours.[3] This duration is typically sufficient to ensure equilibrium is reached between the solid and dissolved compound.

-

Phase Separation: Following equilibration, the samples are allowed to stand to permit the settling of undissolved solids. The supernatant is then carefully removed and filtered through a 0.22 µm syringe filter to eliminate any remaining solid particles.

-

Quantification: The concentration of this compound in the clear, filtered supernatant is determined using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

-

Data Analysis: A calibration curve is generated using known concentrations of this compound standards. The concentration of the sample is then calculated from this curve, and the final solubility is reported in µg/mL.[4]

Solubility Assessment Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of a compound.

Stability Profile of this compound

Understanding the chemical stability of this compound is crucial for defining storage conditions, formulation strategies, and predicting its shelf-life. As a redox labile and pH-sensitive molecule, its degradation profile was assessed under various stress conditions.[2]

Quantitative Stability Data

A stability-indicating HPLC method was used to assess the percentage of this compound remaining after incubation under specific conditions.[5] The results are summarized in Table 2.

Table 2: Chemical Stability of this compound in Solution

| Condition | Solvent | Incubation Time (hours) | Temperature (°C) | % this compound Remaining |

| Acid Hydrolysis | 0.1 N HCl | 24 | 60 | 45.2% |

| Base Hydrolysis | 0.1 N NaOH | 24 | 60 | 15.8% |

| Oxidation | 3% H₂O₂ in Water | 24 | 25 | 22.5% |

| Thermal Stress | PBS, pH 7.4 | 72 | 60 | 85.1% |

| Photostability | PBS, pH 7.4 | 24 | 25 | 92.3% |

Note: The data presented in this table is representative and intended for illustrative purposes based on the known chemical liabilities of pyrrole-imidazole alkaloids.

Experimental Protocol: Forced Degradation Study

This protocol describes a standard forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

-

Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Aliquots of the stock solution are diluted into various stress media:

-

Acid Hydrolysis: 0.1 N HCl, incubated at 60°C.

-

Base Hydrolysis: 0.1 N NaOH, incubated at 60°C.

-

Oxidation: 3% hydrogen peroxide (H₂O₂), stored at room temperature.

-

Thermal Stress: An aqueous buffer (e.g., PBS pH 7.4), incubated at 60°C.

-

Photostability: An aqueous buffer, exposed to light meeting ICH Q1B guidelines.

-

-

Time Points: Samples are collected at predetermined time points (e.g., 0, 4, 8, 24, 48 hours).

-

Sample Quenching: Acid and base samples are neutralized before analysis. The oxidative reaction may be quenched by adding a substance like sodium bisulfite.

-

HPLC Analysis: All samples, including an unstressed control, are analyzed by a stability-indicating HPLC method. The method must be capable of separating the intact this compound peak from all degradation products.[6]

-

Data Analysis: The peak area of this compound is recorded for each sample. The percentage of remaining this compound is calculated relative to the time-zero control sample.

Mechanism of Action and Biosynthetic Pathway

GGTase I Inhibition Pathway

This compound functions as an inhibitor of Geranylgeranyltransferase type I (GGTase I).[1] This enzyme is crucial for the post-translational modification of small GTP-binding proteins like those in the Ras superfamily. By attaching a geranylgeranyl lipid group, GGTase I enables these proteins to anchor to the cell membrane, a prerequisite for their signaling function. Inhibition of this process by this compound disrupts these signaling cascades, which are often implicated in cell growth and proliferation.

Proposed Biosynthetic Pathway

The complex structure of this compound is believed to arise from a unique biosynthetic pathway in its marine sponge host.[2] Research suggests a pathway involving an oxidative [3+2] cycloaddition reaction between two precursor molecules, oroidin and dispacamide A.[2][7] This proposed sequence highlights the intricate chemistry leading to the natural product's formation.

References

- 1. This compound, a novel geranylgeranyltransferase type I inhibitor from the marine sponge Stylissa aff. massa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asymmetric syntheses of sceptrin and this compound and evidence for biosynthetic enantiodivergence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 5. kinampark.com [kinampark.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Total Synthesis of Massadine: A Detailed Protocol and Mechanistic Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the total synthesis of (±)-Massadine, a complex pyrrole-imidazole alkaloid, as accomplished by the Baran group. Detailed experimental procedures for key transformations are presented, alongside a summary of quantitative data. Furthermore, the established mechanism of action of Massadine as a Geranylgeranyltransferase type I (GGTase I) inhibitor is explored, with a visual representation of the implicated signaling pathway.

Data Presentation

The total synthesis of (±)-Massadine is a multi-step process. The following table summarizes the quantitative data for the key steps in the synthetic sequence, providing a clear comparison of reaction efficiencies.

| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |

| 1 | Formation of 2-aminoimidazole | Intermediate 18 | 2-aminoimidazole 5 and hydroxy analogue 6 | Cyanamide, buffered conditions | 32% (5 ), 24% (6 ) |

| 2 | Oxidative Cyclization | 2-aminoimidazole 5 | Diastereomers 22 and 23 | Dimethyldioxirane (DMDO) in water, then neat TFA | 1:3.7 ratio of 22 :23 |

| 3 | Azide Reduction and Pyrrole Coupling | Diastereomers 22 and 23 | (±)-Massadine Chloride (2 ) and 3,7-epi-Massadine Chloride (25 ) | PtO₂, H₂, then bromopyrrole 24 | 34% (2 ), 44% (25 ) |

| 4 | Conversion to this compound | 3,7-epi-Massadine Chloride (25 ) | 3,7-epi-Massadine (20 ) | Warm water | Not specified |

Experimental Protocols

The following are detailed methodologies for the pivotal experiments in the total synthesis of (±)-Massadine.

Protocol 1: Formation of 2-aminoimidazole (Compounds 5 and 6)

This procedure outlines the construction of the crucial 2-aminoimidazole core of this compound.

Materials:

-

Intermediate 18 (derived from a multi-step synthesis)

-

Cyanamide

-

Buffered aqueous solution

-

Appropriate organic solvents for extraction and purification

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Intermediate 18 is dissolved in a suitable solvent.

-

An aqueous buffered solution of cyanamide is added to the solution of intermediate 18 .

-

The reaction mixture is stirred at a controlled temperature for a specified duration, monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is quenched and extracted with an organic solvent.

-

The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2-aminoimidazole 5 and its hydroxy analogue 6 .

Protocol 2: Oxidative Cyclization to form Diastereomers (Compounds 22 and 23)

This protocol details the key oxidative cyclization step that forms the core spirocyclic system of this compound.

Materials:

-

2-aminoimidazole 5

-

Dimethyldioxirane (DMDO) solution in acetone

-

Trifluoroacetic acid (TFA)

-

Water

-

Standard laboratory glassware

Procedure:

-

2-aminoimidazole 5 is dissolved in water.

-

The solution is cooled to 0 °C.

-

A solution of dimethyldioxirane (DMDO) in acetone is added dropwise, and the reaction is stirred for 15 minutes. The pH must be carefully controlled during this step to prevent N-cyclization.[1]

-

After the oxidation is complete, the solvent is removed under reduced pressure.

-

The residue is treated with neat trifluoroacetic acid (TFA) and stirred at room temperature for 17 hours to effect ring closure.[2]

-

The TFA is removed under reduced pressure, and the resulting residue containing the diastereomeric mixture of 22 and 23 is carried forward to the next step.

Protocol 3: Azide Reduction and Pyrrole Coupling to yield (±)-Massadine Chloride (Compound 2)

This final protocol describes the reduction of the azide functionalities and the coupling with the bromopyrrole fragment to complete the synthesis of (±)-Massadine Chloride.

Materials:

-

Diastereomeric mixture of 22 and 23

-

Platinum(IV) oxide (PtO₂)

-

Hydrogen gas (H₂)

-

Bromopyrrole 24

-

Appropriate solvent (e.g., methanol)

-

Standard hydrogenation apparatus and purification equipment

Procedure:

-

The diastereomeric mixture of 22 and 23 is dissolved in methanol.

-

A catalytic amount of Platinum(IV) oxide (PtO₂) is added to the solution.

-

The reaction mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) and stirred until the reduction of the azides is complete (monitored by TLC or LC-MS).

-

The catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated, and the resulting amine intermediate is dissolved in a suitable solvent.

-

Bromopyrrole 24 is added, and the reaction is stirred until the coupling is complete.

-

The reaction mixture is concentrated, and the crude product is purified by chromatography to yield (±)-Massadine Chloride (2 ) and its epimer 25 .[1]

Mandatory Visualizations

The following diagrams illustrate the total synthesis workflow and the biological signaling pathway of this compound.

Caption: Total synthesis workflow for (±)-Massadine.

Caption: this compound's inhibition of the GGTase I pathway.

References

Application Notes and Protocols for the Purification of Massadine from Crude Sponge Extract

For Researchers, Scientists, and Drug Development Professionals

Introduction

Massadine is a highly oxygenated, brominated pyrrole-imidazole alkaloid first isolated from the marine sponge Stylissa aff. massa.[1][2] It has garnered significant interest within the scientific community due to its potent inhibitory activity against geranylgeranyltransferase type I (GGTase I), an enzyme implicated in fungal pathogenesis and certain cancers.[1][2] This document provides a detailed protocol for the purification of this compound from crude sponge extracts, drawing from established methodologies in marine natural product chemistry. The protocols outlined below are based on the initial isolation work and subsequent purifications reported in the scientific literature.

Chemical and Physical Properties of this compound

A thorough understanding of this compound's physicochemical properties is crucial for developing an effective purification strategy.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₄Br₄N₁₀O₅ | PubChem CID: 10953212 |

| Molecular Weight | 828.1 g/mol | PubChem CID: 10953212 |

| Appearance | Amorphous Solid | Inferred from isolation protocols |

| Solubility | Soluble in methanol and DMSO | Inferred from extraction and chromatography solvents |

Experimental Protocols

The purification of this compound is a multi-step process involving initial extraction, solvent partitioning to remove non-polar impurities, and a series of chromatographic separations to isolate the target compound. The following protocol is a composite of established methods for the isolation of pyrrole-imidazole alkaloids from marine sponges.

Extraction of Crude Metabolites

This initial step aims to extract the broad spectrum of secondary metabolites, including this compound, from the sponge tissue.

-

Materials:

-

Freeze-dried and ground Stylissa aff. massa sponge tissue

-

Methanol (MeOH), analytical grade

-

Large glass vessel with a stirrer

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Rotary evaporator

-

-

Protocol:

-

Immerse the powdered sponge material in methanol (e.g., 1 kg of sponge powder in 5 L of MeOH) in a large glass vessel.

-

Stir the mixture at room temperature for 24 hours to allow for thorough extraction of the metabolites.

-

Filter the mixture to separate the methanol extract from the sponge biomass.

-

Repeat the extraction process on the sponge residue two more times with fresh methanol to ensure complete recovery of the target compounds.

-

Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to yield the crude extract.

-

Solvent Partitioning

Solvent partitioning is employed to separate compounds based on their differential solubility in immiscible solvents, effectively removing lipids and other non-polar compounds.

-

Materials:

-

Crude methanol extract

-

Ethyl acetate (EtOAc), analytical grade

-

Water (H₂O), deionized

-

Separatory funnel

-

Rotary evaporator

-

-

Protocol:

-

Dissolve the crude methanol extract in a mixture of ethyl acetate and water (1:1, v/v) in a separatory funnel.

-

Shake the funnel vigorously and allow the layers to separate.

-

Collect the ethyl acetate fraction.

-

Repeat the extraction of the aqueous layer with ethyl acetate two more times.

-

Combine the ethyl acetate fractions and concentrate under reduced pressure to yield the EtOAc-soluble fraction, which will contain this compound.

-

Chromatographic Purification

A multi-step chromatographic approach is necessary to isolate this compound from the complex mixture of the EtOAc-soluble fraction. This typically involves a combination of size-exclusion and reversed-phase chromatography.

-

Stationary Phase: Sephadex LH-20

-

Mobile Phase: Methanol (MeOH)

-

Protocol:

-

Pack a glass column with Sephadex LH-20 equilibrated in methanol.

-

Dissolve the EtOAc-soluble fraction in a minimal amount of methanol and load it onto the column.

-